N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine

Vue d'ensemble

Description

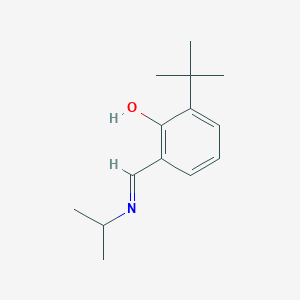

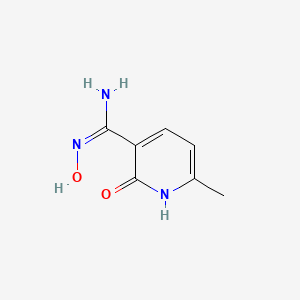

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine (NHP-3C) is a heterocyclic organic compound that has been studied for its potential applications in medical, biochemical, and chemical research. It is a highly versatile compound, capable of being used in a variety of chemical reactions, and has been found to have many biological activities. NHP-3C is a derivative of pyridine, and has the molecular formula C6H7NO2. It has been found to be highly stable in aqueous solutions, and is synthesized in a straightforward manner.

Applications De Recherche Scientifique

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine has been studied for its potential applications in medical, biochemical, and chemical research. It has been found to be a useful reagent in the synthesis of various compounds, including drugs, polymers, and other organic molecules. It has also been used in the preparation of various catalysts, and has been found to be a useful reagent in the synthesis of various drugs. Additionally, it has been used in the preparation of various catalysts for the synthesis of polymers, and has been found to be a useful reagent in the synthesis of various drugs.

Mécanisme D'action

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine is a highly versatile compound, capable of being used in a variety of chemical reactions. It is believed to act as a nucleophile in many of these reactions, attacking electrophilic centers in the reactant molecules. This is believed to be the mechanism by which it is able to facilitate the synthesis of various compounds.

Biochemical and Physiological Effects

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine has been found to have many biological activities, including analgesic, anti-inflammatory, and anti-cancer activities. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. It is believed that these activities are responsible for its anti-inflammatory and anti-cancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine is a highly versatile compound, and is relatively easy to synthesize in a lab setting. It is also highly stable in aqueous solutions, and is not easily degraded. However, it is not soluble in organic solvents, which can limit its use in some reactions. Additionally, it can be toxic at high concentrations, and should be handled with caution.

Orientations Futures

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine has a wide range of potential applications, and further research is needed to explore these. Possible future directions for research include:

1. Investigation of its use in the synthesis of various drugs, polymers, and other organic molecules.

2. Investigation of its effects on other enzymes, such as proteases and kinases.

3. Investigation of its potential use as a therapeutic agent in the treatment of various diseases.

4. Investigation of its potential use in the development of novel catalysts.

5. Investigation of its potential use in the development of novel imaging agents.

6. Investigation of its potential use in the development of novel sensors.

7. Investigation of its potential use in the development of novel nanomaterials.

8. Investigation of its potential use in the development of novel materials for energy storage.

9. Investigation of its potential use in the development of novel materials for biotechnology.

10. Investigation of its potential use in the development of novel materials for medical applications.

Méthodes De Synthèse

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine is synthesized by the reaction of pyridine-3-carboxylic acid with hydroxylamine, according to the following reaction:

Pyridine-3-carboxylic acid + Hydroxylamine → N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine

The reaction is carried out in aqueous solution at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the reaction is typically complete within two hours.

Propriétés

IUPAC Name |

N'-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-3-5(6(8)10-12)7(11)9-4/h2-3,12H,1H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQAMKKBXPCFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C(=O)N1)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxamidine | |

CAS RN |

468067-84-7 | |

| Record name | 1,2-Dihydro-N-hydroxy-6-methyl-2-oxo-3-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468067-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)